(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclopentan-1-amine
Overview
Description
(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclopentan-1-amine is a chiral amine compound featuring a fluorine atom, a cyclopentane ring, and an oxolane (tetrahydrofuran) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclopentan-1-amine typically involves the following steps:
Formation of the cyclopentane ring: Starting from a suitable cyclopentane precursor, the fluorine atom is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Introduction of the oxolane moiety: The oxolane ring is incorporated through a nucleophilic substitution reaction, where an appropriate oxolane derivative reacts with the cyclopentane intermediate.
Amine functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a suitable catalyst (e.g., palladium on carbon) can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amine derivatives
Substitution: Various functionalized derivatives
Scientific Research Applications
(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclopentan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders and infectious diseases.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of fluorinated amines and their biological effects.
Industrial Applications: It is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability, while the amine group facilitates interactions with biological macromolecules. The oxolane moiety contributes to the compound’s overall conformation and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine
- (1R,2R)-2-(4-Methylpiperazin-1-yl)cyclopentan-1-amine hydrochloride
Uniqueness
(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclopentan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry, where fluorinated analogs often exhibit enhanced pharmacokinetic profiles compared to their non-fluorinated counterparts.
Properties
IUPAC Name |
(1R,2R)-2-fluoro-N-(oxolan-2-ylmethyl)cyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO/c11-9-4-1-5-10(9)12-7-8-3-2-6-13-8/h8-10,12H,1-7H2/t8?,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYHQYFVJASQHY-VXRWAFEHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NCC2CCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)F)NCC2CCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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